3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride
CAS No.:
Cat. No.: VC15726891
Molecular Formula: C7H8ClF3N2O2S
Molecular Weight: 276.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8ClF3N2O2S |
|---|---|
| Molecular Weight | 276.66 g/mol |
| IUPAC Name | 3-methyl-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride |
| Standard InChI | InChI=1S/C7H8ClF3N2O2S/c1-5-6(16(8,14)15)4-13(12-5)3-2-7(9,10)11/h4H,2-3H2,1H3 |
| Standard InChI Key | VEJKBZXHOALNAI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C=C1S(=O)(=O)Cl)CCC(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characterization
The compound’s IUPAC name, 3-methyl-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride, reflects its substitution pattern: a methyl group at the 3-position, a sulfonyl chloride at the 4-position, and a 3,3,3-trifluoropropyl chain at the 1-position of the pyrazole ring. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈ClF₃N₂O₂S |
| Molecular Weight | 276.66 g/mol |
| Canonical SMILES | CC1=NN(C=C1S(=O)(=O)Cl)CCC(F)(F)F |
| InChI Key | VEJKBZXHOALNAI-UHFFFAOYSA-N |
| NMR Shift | −60.06 ppm (CF₃ group) |
The sulfonyl chloride group (-SO₂Cl) confers high electrophilicity, enabling reactions with nucleophiles such as amines and alcohols. The trifluoropropyl moiety enhances lipophilicity and metabolic stability, traits desirable in drug design .
Spectroscopic Features
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals:
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NMR: A singlet at δ 2.29 ppm corresponds to the methyl group, while aromatic protons resonate between δ 7.26–7.98 ppm .
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NMR: The carbonyl carbon of the sulfonyl group appears at δ 183.0 ppm, and the CF₃ carbon exhibits a quartet at δ 122.8 ppm () .
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NMR: A singlet at −60.06 ppm confirms the trifluoropropyl group .
Synthesis Methods
Multi-Step Synthesis Pathways
The synthesis typically involves:
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Pyrazole Core Formation: Cyclocondensation of hydrazines with 1,3-diketones or their equivalents to construct the pyrazole ring.
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Trifluoropropyl Introduction: Alkylation of the pyrazole nitrogen using 3,3,3-trifluoropropyl bromide or iodide under basic conditions.
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Sulfonation and Chlorination: Treatment with chlorosulfonic acid (ClSO₃H) to install the sulfonyl chloride group.
A representative reaction sequence is:
Regiochemical Challenges
Regioselectivity during pyrazole formation is influenced by electronic and steric factors. The trifluoroacetyl group in precursors directs nucleophilic attack to the more electrophilic carbonyl, favoring the 4-sulfonyl chloride isomer . For example, in analogous syntheses, microwave-assisted reactions improved yields by reducing side products .
Chemical Reactivity and Applications
Nucleophilic Substitution
The sulfonyl chloride group undergoes displacement with amines, alcohols, and thiols:
This reactivity is exploited to synthesize sulfonamides, sulfonate esters, and sulfonic acids, valuable in drug discovery.
Pharmaceutical and Agrochemical Applications
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Antimicrobial Agents: Sulfonamide derivatives exhibit inhibitory activity against bacterial enzymes .
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Herbicides: Fluorinated pyrazoles are key motifs in agrochemicals due to their environmental persistence and bioactivity.
Comparison with Related Compounds
3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde
This analog (C₈H₉F₃N₂O) replaces the sulfonyl chloride with a formyl group. The aldehyde’s lower molecular weight (206.16 g/mol) and reduced reactivity limit its utility in coupling reactions but make it a precursor for Schiff base synthesis.
Non-Fluorinated Pyrazole Sulfonyl Chlorides
Removing the trifluoropropyl group decreases lipophilicity and metabolic stability, underscoring the importance of fluorine in enhancing pharmacokinetic properties .
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